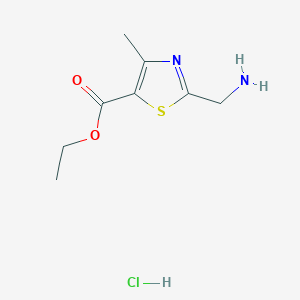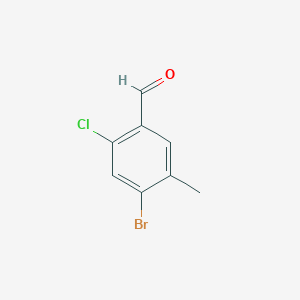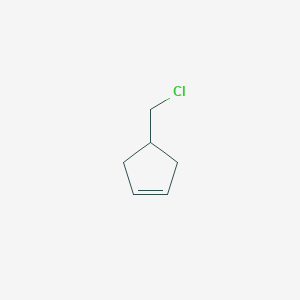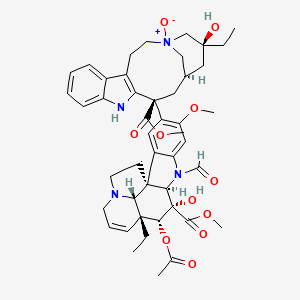![molecular formula C10H9N3O3 B12336491 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group at the 6-position, an acetyl group at the 1-position, and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazine derivatives under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further functionalization to introduce the acetyl and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods that minimize waste and reduce production costs are preferred.
化学反应分析
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with various biological activities.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways and the suppression of disease-related activities.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar structure but differ in the position of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazole and pyrimidine rings.
Uniqueness
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester is unique due to its specific substitution pattern and the presence of both acetyl and methyl ester groups
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
methyl 1-acetylpyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)13-9-3-8(10(15)16-2)11-4-7(9)5-12-13/h3-5H,1-2H3 |
InChI 键 |
IVNAIAOQQFFAML-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=CC(=NC=C2C=N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


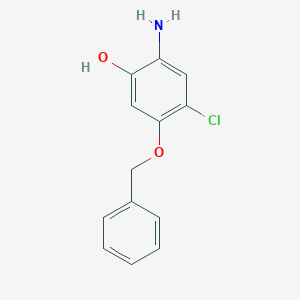
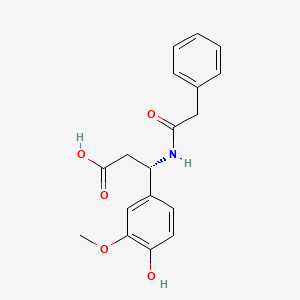

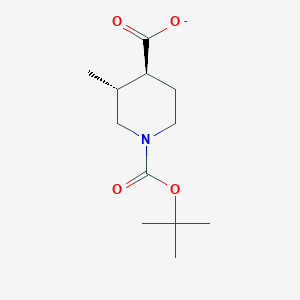
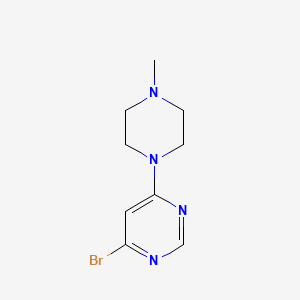
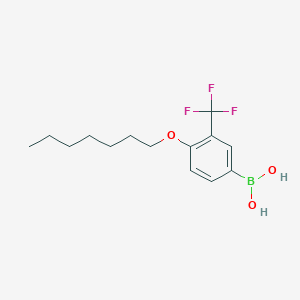
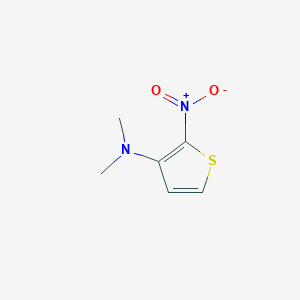
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)
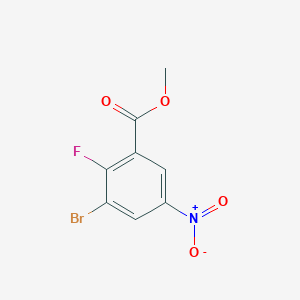
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)
